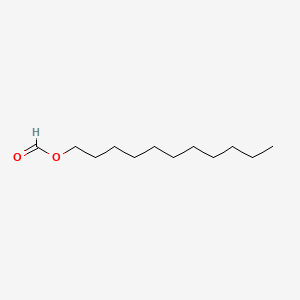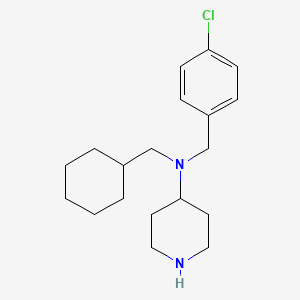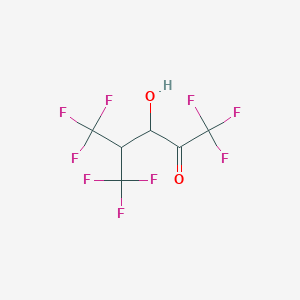![molecular formula C7H7BrO2 B12084862 Ethanone, 1-[5-(bromomethyl)-2-furanyl]- CAS No. 114430-54-5](/img/structure/B12084862.png)
Ethanone, 1-[5-(bromomethyl)-2-furanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is a chemical compound with the molecular formula C7H7BrO2 It is characterized by the presence of a bromomethyl group attached to a furan ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- typically involves the bromination of a precursor compound. One common method is the bromination of 5-methylfurfural using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and high yield. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[5-(bromomethyl)-2-furanyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., THF, ether).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of furanones or other oxidized furan derivatives.
Reduction: Formation of alcohols from the reduction of the ethanone group.
Scientific Research Applications
Ethanone, 1-[5-(bromomethyl)-2-furanyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-: Similar structure but with a nitro group instead of a furan ring.
Ethanone, 1-[5-(chloromethyl)-2-furanyl]-: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Ethanone, 1-[5-(methyl)-2-furanyl]-: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization.
Properties
CAS No. |
114430-54-5 |
|---|---|
Molecular Formula |
C7H7BrO2 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
1-[5-(bromomethyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C7H7BrO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4H2,1H3 |
InChI Key |
RFQOTGIEKIHZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)


![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)





![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)

![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
